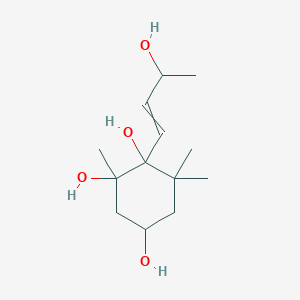

1-(3-Hydroxybut-1-en-1-yl)-2,6,6-trimethylcyclohexane-1,2,4-triol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 1-(3-Hydroxybut-1-en-1-yl)-2,6,6-triméthylcyclohexane-1,2,4-triol est un composé organique complexe avec une structure unique qui comprend plusieurs groupes hydroxyle et un cycle cyclohexane.

Méthodes De Préparation

La synthèse du 1-(3-Hydroxybut-1-en-1-yl)-2,6,6-triméthylcyclohexane-1,2,4-triol implique généralement plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :

Formation du cycle cyclohexane : Cela peut être réalisé par une réaction de Diels-Alder, qui forme le cycle cyclohexane avec les substituants désirés.

Introduction des groupes hydroxyle : Les groupes hydroxyle peuvent être introduits par des réactions d’hydroxylation à l’aide de réactifs tels que le tétroxyde d’osmium ou le peroxyde d’hydrogène.

Formation de l’énone : La fraction énone peut être introduite par une réaction de condensation aldolique, suivie d’une déshydratation.

Les méthodes de production industrielle peuvent impliquer l’optimisation de ces réactions pour des rendements et une pureté plus élevés, souvent en utilisant des catalyseurs et des conditions de réaction spécifiques pour améliorer l’efficacité.

Analyse Des Réactions Chimiques

Le 1-(3-Hydroxybut-1-en-1-yl)-2,6,6-triméthylcyclohexane-1,2,4-triol subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d’acides carboxyliques.

Réduction : Les réactions de réduction utilisant l’hydrogène gazeux et un catalyseur de palladium peuvent convertir la fraction énone en alcool.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels, tels que les halogènes, en utilisant des réactifs tels que le chlorure de thionyle ou le tribromure de phosphore.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la Recherche Scientifique

Le 1-(3-Hydroxybut-1-en-1-yl)-2,6,6-triméthylcyclohexane-1,2,4-triol a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse organique, permettant la création de molécules plus complexes.

Biologie : Ce composé a un potentiel en tant que sonde biochimique pour étudier les mécanismes enzymatiques et les voies métaboliques.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique, en particulier dans le traitement des maladies impliquant un stress oxydatif en raison de ses propriétés antioxydantes.

Industrie : Il est utilisé dans la synthèse de polymères et d’autres matériaux ayant des propriétés spécifiques.

Applications De Recherche Scientifique

1-(3-Hydroxybut-1-en-1-yl)-2,6,6-trimethylcyclohexane-1,2,4-triol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: This compound has potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress due to its antioxidant properties.

Industry: It is used in the synthesis of polymers and other materials with specific properties.

Mécanisme D'action

Le mécanisme par lequel le 1-(3-Hydroxybut-1-en-1-yl)-2,6,6-triméthylcyclohexane-1,2,4-triol exerce ses effets implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Les groupes hydroxyle peuvent former des liaisons hydrogène avec les sites actifs des enzymes, inhibant ou modulant potentiellement leur activité. De plus, la fraction énone peut participer à des réactions d’addition de Michael, affectant diverses voies biochimiques.

Comparaison Avec Des Composés Similaires

Les composés similaires incluent :

4-[(1E)-3-hydroxybut-1-en-1-yl]-2-méthoxyphénol : Ce composé partage les fonctionnalités énone et hydroxyle, mais diffère par la structure du cycle aromatique.

6-({3-[(1E)-but-1-en-1-yl]-7-hydroxy-1-oxo-1H-isochromen-5-yl}oxy)-3,4,5-trihydroxyoxane-2-acide carboxylique : Ce composé a une structure énone similaire, mais comprend des groupes fonctionnels supplémentaires et un système cyclique différent.

La singularité du 1-(3-Hydroxybut-1-en-1-yl)-2,6,6-triméthylcyclohexane-1,2,4-triol réside dans sa combinaison spécifique de groupes hydroxyle et du cycle cyclohexane, qui lui confère des propriétés chimiques et biologiques distinctes.

Propriétés

IUPAC Name |

1-(3-hydroxybut-1-enyl)-2,6,6-trimethylcyclohexane-1,2,4-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-9(14)5-6-13(17)11(2,3)7-10(15)8-12(13,4)16/h5-6,9-10,14-17H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCKPFXFWVNGLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1(C(CC(CC1(C)O)O)(C)C)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane](/img/structure/B11755791.png)

![4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11755805.png)

![(2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid](/img/structure/B11755812.png)

![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B11755820.png)

![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11755827.png)

![2-Benzyl-3-chloro-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B11755842.png)